molecular formula C27H27NO4 B2563184 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid CAS No. 2247102-34-5

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid

Cat. No.: B2563184
CAS No.: 2247102-34-5
M. Wt: 429.516
InChI Key: WSIMRNIRPCTXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order .

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the coupling reactions, preventing unwanted side reactions. It is then removed under mild basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • Fmoc-Lys(Boc)-OH

Uniqueness

Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid offers unique advantages in peptide synthesis due to its stability and ease of removal. Its structure allows for efficient protection and deprotection cycles, making it a preferred choice in automated peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-17(2)24(18-10-4-3-5-11-18)25(26(29)30)28-27(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-25H,16H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIMRNIRPCTXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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